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molecular formula C7H9ClN2O2 B8652559 6-Chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione

6-Chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione

Cat. No. B8652559
M. Wt: 188.61 g/mol
InChI Key: GLBCFUYOCLYVEN-UHFFFAOYSA-N
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Patent
US08334295B2

Procedure details

4-Chloro-5-isopropyl-2,6-dimethoxy-pyrimidine (40 g, 18.47 mmol) was dissolved in 150 mL of conc. HCl-methanol (1:2) and refluxed for 6 hr. The mixture was evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent, chloroform:methanol (from 95:5 to 90:10)) to give 24.4 g (70%) of 6-chloro-5-isopropyl-1H-pyrimidine-2,4-dione as a white solid. m.p. 250-251° C.; 1H-NMR (200 MHz, CDCl3) δ 1.25 (6H, d, J=7.1 Hz), 3.13 (1H, m); m/z (EI) 188 (M+).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH:8]([CH3:10])[CH3:9])=[C:6]([O:11]C)[N:5]=[C:4]([O:13]C)[N:3]=1>Cl.CO>[Cl:1][C:2]1[NH:3][C:4](=[O:13])[NH:5][C:6](=[O:11])[C:7]=1[CH:8]([CH3:10])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1C(C)C)OC)OC
Name
Quantity
150 mL
Type
solvent
Smiles
Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hr
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent, chloroform:methanol (from 95:5 to 90:10))

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(NC(N1)=O)=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.4 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 700.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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